molecular formula C20H20N2O4 B2734679 N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-72-9

N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2734679
CAS RN: 862831-72-9
M. Wt: 352.39
InChI Key: SDQACPVNBMQEGT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as DOI, is a synthetic compound that belongs to the family of phenethylamines. It has a unique chemical structure that makes it an interesting molecule for scientific research. DOI has been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Chemical Properties

The study by Kametani, Ohsawa, and Ihara (1981) details a novel synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, which can be relevant to the synthesis and understanding of the chemical properties of N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. This research demonstrates the potential pathways for creating complex indole structures, essential for various pharmaceutical applications (Tetsuji Kametani, Tatsushi Ohsawa, Masataka Ihara, 1981).

Application in Detection and Environmental Analysis

Houdier et al. (2000) describe the use of a fluorescent probe for the sensitive detection of carbonyl compounds in water samples. Although not directly related to N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, this research underlines the significance of sophisticated detection techniques in environmental analysis, which could be adapted for compounds with similar functional groups or chemical behaviors (S. Houdier, S. Perrier, E. Defrancq, M. Legrand, 2000).

Antimicrobial Evaluation

Pagadala et al. (2012) explored the synthesis of new monocyclic β-lactams, evaluating their antimicrobial activity. The methodologies and findings from this research could provide a framework for assessing the antimicrobial properties of N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and similar compounds, indicating potential medical and pharmacological applications (Ramakanth Pagadala, J. Meshram, Himani N. Chopde, Venkateshwarlu Jetti, Praveen Chidurala, Uppalaiah Kusampally, 2012).

Pharmacological Properties

Research into compounds with similar structures, such as the study by Sakurai et al. (1989) on N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, highlights the potential cognitive function enhancement properties of these chemicals. This suggests that N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide might also exhibit significant pharmacological benefits, particularly in enhancing cognitive functions or as a therapeutic agent for neurological conditions (T. Sakurai, H. Ojima, T. Yamasaki, H. Kojima, A. Akashi, 1989).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-18(14-7-5-6-8-16(14)22(12)2)19(23)20(24)21-15-11-13(25-3)9-10-17(15)26-4/h5-11H,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQACPVNBMQEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

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